5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole
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Overview
Description
5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their aromaticity and diverse reactivity, making them valuable in various fields such as pharmaceuticals, natural products, and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole can be achieved through cycloaddition reactions involving indole derivatives. One common method involves the [4+3]-cycloaddition reaction, which provides a facile route to the indole-containing core . Another approach is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that is rapid and high-yielding .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and atom-economical reactions are often applied. These methods aim to minimize waste and maximize efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The indole core can engage in various binding interactions with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions are often mediated by hydrogen bonding, π-π stacking, and hydrophobic effects .
Comparison with Similar Compounds
- 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
- 6,7,8,9,10,11,12,13-Octahydro-5H-cyclodeca[b]indole
Comparison: Compared to similar compounds, 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole stands out due to its unique cycloheptane ring fused to the indole core. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
5,5a,6,7,8,9,10,10a-octahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H17N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9-10,12,14H,1-3,6,8H2 |
InChI Key |
ONJFVRVNJHJJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(CC1)NC3=CC=CC=C23 |
Origin of Product |
United States |
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